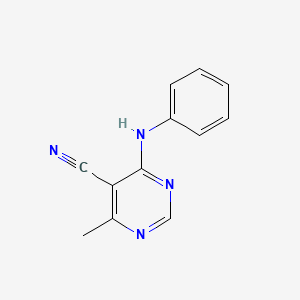

4-Anilino-6-methylpyrimidine-5-carbonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- The anilino NH proton resonates as a broad singlet at δ 8.2–8.5 ppm due to hydrogen bonding and exchange effects.

- Aromatic protons on the phenyl ring appear as a multiplet at δ 6.8–7.3 ppm .

- The methyl group at position 6 produces a singlet at δ 2.4 ppm .

¹³C NMR :

- The carbonitrile carbon (C≡N) appears at δ 116–118 ppm .

- Pyrimidine ring carbons bonded to nitrogen resonate at δ 155–165 ppm , while the methyl carbon is observed at δ 22–24 ppm .

Infrared (IR) Spectroscopy

UV-Visible Spectroscopy

The compound exhibits strong absorption in the 270–290 nm range (ε ≈ 10,000–15,000 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions within the conjugated pyrimidine-anilino system. The carbonitrile group induces a hypsochromic shift due to its electron-withdrawing nature, reducing conjugation compared to unsubstituted pyrimidines.

Tautomeric and Conformational Dynamics

This compound exhibits tautomerism and conformational flexibility influenced by solvent polarity and temperature:

- Tautomeric Equilibria :

- The compound primarily exists in the amino tautomer (NH form), but the imino tautomer (=NH) may form in non-polar solvents. DFT calculations suggest the amino form is 8–10 kcal/mol more stable due to resonance stabilization.

- Tautomerization is mediated by proton transfer between the anilino nitrogen and adjacent pyrimidine carbons.

- Conformational Dynamics :

These dynamics are critical for understanding the compound’s reactivity in synthetic and biological contexts.

Properties

CAS No. |

89549-71-3 |

|---|---|

Molecular Formula |

C12H10N4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

4-anilino-6-methylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C12H10N4/c1-9-11(7-13)12(15-8-14-9)16-10-5-3-2-4-6-10/h2-6,8H,1H3,(H,14,15,16) |

InChI Key |

JICRBABGJMNRCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=N1)NC2=CC=CC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Route Using Malononitrile and Acetamidine Derivatives

A common approach to synthesize 4-amino-6-methylpyrimidine-5-carbonitrile involves the reaction of malononitrile with acetamidine hydrochloride and formaldehyde under controlled conditions:

- Reaction conditions:

- Solvent: tert-butanol and water mixture

- Temperature: 65–70 °C for 4 hours (Mannich-type aminomethylation)

- Oxidation step: tert-butyl hydroperoxide at 30–35 °C for 1 hour

- Outcome:

- Yield: ~92.6%

- Purity (HPLC): 99.6%

- Mechanism:

- Initial formation of the pyrimidine ring via condensation

- Subsequent oxidation to stabilize the product

- Reference example:

This method is efficient for producing 2-methyl-4-amino-5-cyanopyrimidine, a close analog, and can be adapted for 4-anilino substitution by replacing the amino precursor with aniline or anilino derivatives.

Nucleophilic Aromatic Substitution on 4,6-Dichloropyrimidine

Another industrially relevant method involves:

- Starting from 4,6-dichloropyrimidine , which is readily available and inexpensive

- Performing selective substitution at the 4-position with aniline under alkaline conditions (e.g., sodium hydroxide or potassium carbonate)

- Reaction carried out in alcohol solvents (e.g., methanol) under reflux

- This method yields 4-anilino-6-chloropyrimidine intermediates, which can be further modified to introduce the methyl group at the 6-position or directly used if methylation is pre-installed

Advantages include:

- High selectivity and yield

- Environmentally friendly conditions

- Suitability for scale-up and industrial production

This approach is described in patent literature emphasizing green chemistry and cost-effectiveness.

Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated to significantly improve yields and reduce reaction times in pyrimidine-5-carbonitrile synthesis:

- Cyclocondensation of ethyl cyanoacetate, guanidine, and aromatic aldehydes under microwave irradiation (150–600 W)

- Reaction times reduced from hours to minutes (7–12 min)

- Yields improved from 55–70% (conventional) to 84–90% (microwave)

- Mild conditions and simple workup procedures

Although this method is more commonly applied to related pyrimidine derivatives, it can be adapted for this compound synthesis by using aniline derivatives in place of guanidine or aldehydes.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The Mannich-type reaction followed by oxidation is a well-established method for synthesizing amino-substituted pyrimidine-5-carbonitriles with excellent yield and purity, suitable for laboratory and pilot scale.

- The nucleophilic aromatic substitution on halogenated pyrimidines offers a versatile and industrially viable route, especially when combined with green solvents and catalysts.

- Microwave-assisted synthesis is gaining traction due to its efficiency and environmental benefits, although it requires specialized equipment and optimization for each derivative.

- The choice of method depends on the availability of starting materials, desired scale, and purity requirements.

- No direct preparation method exclusively for this compound was found in the surveyed literature; however, the above methods are adaptable for its synthesis by appropriate substitution of the amino group with anilino moieties.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

While the exact compound "4-Anilino-6-methylpyrimidine-5-carbonitrile" is not specifically detailed across the provided search results, the broader applications of pyrimidine-5-carbonitrile derivatives and related compounds can be explored.

Pyrimidine-5-carbonitriles: Biological Significance and Applications

Pyrimidine-5-carbonitriles, featuring a pyrimidine core, have garnered significant attention due to their diverse biological properties and applications in drug discovery . These derivatives exhibit a range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antifungal, antitubercular, antiviral, antihypertensive, anthelmintic, anticonvulsant, and antimalarial effects .

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine-5-carbonitrile derivatives have been designed to mimic ATP and act as tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . Several synthesized compounds have demonstrated moderate antiproliferative activity against human tumor cell lines, such as colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . In some instances, these compounds have shown greater activity than the EGFR inhibitor erlotinib .

One particular compound, 11 , exhibited 4.5- to 8.4-fold greater erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells, with IC50 values of 3.37, 3.04, 4.14, and 2.4 μM, respectively . Further investigation revealed that compound 11 was the most active against both EGFR WT and mutant EGFR T790M, with IC50 values of 0.09 and 4.03 μM, respectively . Cell cycle and apoptosis analyses indicated that compound 11 can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells, upregulating caspase-3 levels in HepG-2 cells by 6.5-fold compared to the control .

Anilinopyrimidines and their activities

Anilinopyrimidines, a broader class of compounds, also possess a wide range of biological activities, including antibacterial, antifungal, and anticancer effects . Additionally, 2-(2,4,5-substituted-anilino)pyrimidine compounds and their salts may be useful in treating or preventing diseases or medical conditions mediated through certain mutated forms of the epidermal growth factor receptor . These mutated forms include the L858R activating mutant, the Exon19 deletion activating mutant, and the T790M resistance mutant . Such compounds and salts may be useful in treating or preventing various cancers .

Natural compounds and derivatives

Plant polyphenols, which have antioxidant and anti-inflammatory properties, can protect neuronal cells from damage and prevent neurodegenerative diseases . Recent research has explored the extraction of phenolic compounds from renewable resources, their purification from agri-food by-products, and encapsulation strategies using eco-friendly processes . Preclinical and clinical evidence suggests that phenolic compounds have antidiabetic activity, offering insights into their mechanisms of action and potential for improving the health of patients with diabetes and related conditions .

Mechanism of Action

The mechanism of action of 4-METHYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. For instance, in cancer research, it acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of EGFR and inhibiting its activity. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups: The cyano group at position 5 stabilizes the aromatic ring, while substituents like Cl or SMe increase electrophilicity .

- Solubility: Amino groups (e.g., 4-NH₂) enhance water solubility compared to anilino or aryl substituents .

- Thermal Stability : Higher melting points correlate with extended aromatic systems (e.g., 4c: 210°C vs. simpler analogs) .

Comparison of Yields :

Spectral and Analytical Data

- IR Spectroscopy : CN stretches consistently appear at ~2212 cm⁻¹ across analogs . NH₂ vibrations vary (3329–3478 cm⁻¹) depending on substitution .

- NMR Spectroscopy: Aromatic protons in 4-Anilino derivatives resonate at δH 7.35–8.41 ppm . Methyl groups (e.g., 6-Me) appear as singlets at δH ~2.38 ppm .

- Mass Spectrometry : M⁺ peaks confirm molecular weights (e.g., 4c: m/z 286 ).

Biological Activity

4-Anilino-6-methylpyrimidine-5-carbonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H10N4

- Molecular Weight : 226.24 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its potential as an anticancer agent and its effects on various cellular pathways.

The compound is believed to exert its effects through several mechanisms:

- Enzyme Inhibition : It may inhibit specific kinases involved in cancer cell proliferation.

- Cell Cycle Arrest : Studies suggest it can induce cell cycle arrest in cancer cells, particularly at the G2/M phase.

- Apoptosis Induction : The compound has been shown to increase levels of pro-apoptotic proteins, thereby promoting programmed cell death in malignant cells.

Case Studies and Experimental Results

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The compound demonstrated significant growth inhibition with IC50 values ranging from 5 to 15 μM, indicating potent anticancer properties compared to standard chemotherapeutics like 5-Fluorouracil .

Cell Line IC50 (μM) Comparison with 5-FU (IC50 μM) MCF-7 8.75 17.02 MDA-MB-231 10.50 11.73 -

Mechanistic Insights :

- In vitro studies showed that treatment with the compound led to increased caspase activity, suggesting a mechanism involving apoptosis through caspase-dependent pathways . Additionally, flow cytometry analysis indicated an increase in sub-G1 populations in treated cells, further supporting apoptosis induction.

- Selectivity and Safety :

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Key synthetic routes include:

- Nucleophilic Substitution Reactions : These are crucial for introducing the aniline moiety onto the pyrimidine ring.

- Cyclization Methods : Utilized to form the pyrimidine structure from precursors such as carbonitriles and amines.

Q & A

Basic: What are the common synthetic routes for 4-anilino-6-methylpyrimidine-5-carbonitrile, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or condensation reactions. For example:

- Chlorination followed by amination : Chlorination of precursor pyrimidines (e.g., using POCl₃) yields intermediates like 6-chloro-4-methylpyrimidine-5-carbonitrile, which undergoes amination with aniline derivatives .

- Thermal aqueous three-component reactions : Combining aldehydes, malononitrile, and aniline derivatives under reflux conditions provides a solvent-free route to pyrimidinecarbonitriles .

- Replacement of methylthio groups : Heating 2-methylthio-pyrimidines with amines (e.g., phenethylamine) in refluxing ethanol replaces the thioether group with an amino group .

Intermediate characterization relies on IR (C≡N stretch ~2212 cm⁻¹), NMR (distinct aromatic and NH₂ signals), and mass spectrometry (e.g., M+ peaks at m/z 349 for 4-amino derivatives) .

Advanced: How can reaction conditions be optimized to improve yields of substituted 4-anilino-pyrimidinecarbonitriles?

Methodological Answer:

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity, while ethanol or water improves crystallinity during workup .

- Base and catalyst optimization : K₂CO₃ or DBU (1,8-diazabicycloundec-7-ene) facilitates deprotonation in amination reactions. Transition metal-free protocols reduce side reactions .

- Temperature control : Reflux (~80–100°C) ensures complete substitution, while lower temperatures (50–60°C) minimize decomposition in sensitive substrates .

- Substituent effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the aniline ring accelerate SNAr by activating the pyrimidine core .

Basic: What spectroscopic techniques are critical for characterizing 4-anilino-pyrimidinecarbonitriles?

Methodological Answer:

- IR spectroscopy : Confirms the presence of nitrile (C≡N, ~2212 cm⁻¹) and amino (NH₂, ~3300–3478 cm⁻¹) groups .

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.0–8.4 ppm, while NH₂ protons are broad signals at δ 5.1–7.1 ppm. The nitrile carbon resonates at ~116–118 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 349 for C₁₉H₁₆ClN₅) and fragmentation patterns (e.g., loss of C₇H₇) confirm structural integrity .

Advanced: How can contradictory spectral data (e.g., unexpected NH₂ signals) be resolved in pyrimidinecarbonitrile derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings. For example, NH₂ protons in 4-amino derivatives show cross-peaks with adjacent carbons .

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and validates assignments. Tools like Gaussian or ORCA simulate spectra to match experimental data .

- Isotopic labeling : Replacing NH₂ with ND₂ (deuteration) simplifies NMR spectra by eliminating splitting from exchangeable protons .

Advanced: What mechanistic insights explain the regioselectivity of SNAr reactions in pyrimidinecarbonitrile synthesis?

Methodological Answer:

- Electrophilic center activation : The 4-position of the pyrimidine ring is activated by electron-withdrawing groups (e.g., CN, Cl), directing nucleophilic attack by aniline derivatives .

- Transition state analysis : Computational studies (e.g., using DFT) reveal lower activation energies for para-substituted anilines due to steric and electronic compatibility .

- Solvent effects : Polar solvents stabilize the Meisenheimer intermediate, favoring substitution over elimination pathways .

Advanced: How can computational tools accelerate the design of novel 4-anilino-pyrimidinecarbonitriles with tailored properties?

Methodological Answer:

- Reaction path prediction : Tools like ICReDD integrate quantum chemical calculations (e.g., reaction enthalpy, transition state geometry) to screen feasible synthetic routes .

- Machine learning (ML) : Trained on datasets of pyrimidine reactions, ML models predict regioselectivity, yield, and solubility based on substituent patterns .

- Virtual substituent libraries : Software like Schrödinger’s CombiGlide generates and prioritizes derivatives for specific targets (e.g., kinase inhibition) .

Basic: What purification strategies are effective for isolating 4-anilino-pyrimidinecarbonitriles?

Methodological Answer:

- Crystallization : Ethanol or ethanol/water mixtures (5:5 v/v) yield high-purity crystals, leveraging solubility differences between products and byproducts .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) separates isomers or closely related derivatives .

- Acid-base extraction : Acidification (HCl) precipitates basic impurities, while the product remains in the organic phase .

Advanced: How do substituents on the aniline ring influence the biological activity of 4-anilino-pyrimidinecarbonitriles?

Methodological Answer:

- Electron-donating groups (e.g., OCH₃) : Enhance solubility but may reduce binding affinity to hydrophobic enzyme pockets .

- Halogen substituents (e.g., Cl, Br) : Improve metabolic stability and potency in kinase inhibition assays via halogen bonding .

- Bulkier groups (e.g., CF₃) : Increase steric hindrance, potentially altering selectivity in drug-target interactions .

- Quantitative Structure-Activity Relationship (QSAR) : Multivariate analysis correlates substituent parameters (Hammett σ, logP) with activity data to guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.